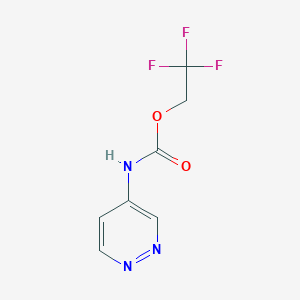

2,2,2-trifluoroethylN-(pyridazin-4-yl)carbamate

Beschreibung

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is a carbamate derivative featuring a pyridazine ring substituted at the 4-position and a trifluoroethyl group attached via a carbamate linkage. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts distinct electronic properties compared to single-nitrogen heterocycles like pyridine. The trifluoroethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature .

Eigenschaften

Molekularformel |

C7H6F3N3O2 |

|---|---|

Molekulargewicht |

221.14 g/mol |

IUPAC-Name |

2,2,2-trifluoroethyl N-pyridazin-4-ylcarbamate |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-15-6(14)13-5-1-2-11-12-3-5/h1-3H,4H2,(H,11,13,14) |

InChI-Schlüssel |

SZAGIUKQMDXCAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=NC=C1NC(=O)OCC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of Trifluoroethyl Chloroformate or Related Reagents

The trifluoroethyl group can be introduced via trifluoroethyl chloroformate or similar activated carbamate reagents.

Reagents:

- Trifluoroethanol (CF3CH2OH)

- Phosgene or triphosgene (as a safer alternative)

- Base (e.g., pyridine or triethylamine)

Method:

1. React trifluoroethanol with phosgene or triphosgene in an inert solvent (e.g., dichloromethane) at low temperature.

2. The formation of trifluoroethyl chloroformate occurs, which acts as an electrophilic reagent for subsequent carbamate formation.

| Parameter | Typical Value |

|---|---|

| Temperature | 0°C to room temperature |

| Solvent | Dichloromethane |

| Reaction time | 2-4 hours |

Step 2: Coupling with Pyridazin-4-amine

The key step involves coupling the trifluoroethyl chloroformate with pyridazin-4-amine (or its derivatives).

1. Dissolve pyridazin-4-amine in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

2. Add a base such as triethylamine to neutralize HCl generated during the reaction.

3. Slowly add trifluoroethyl chloroformate to the solution under stirring at low temperature.

4. Allow the reaction to proceed to completion at room temperature or slightly elevated temperature.

| Parameter | Typical Value |

|---|---|

| Temperature | 0°C to room temperature |

| Molar ratio | 1:1.2 (amine to chloroformate) |

| Reaction time | 4-6 hours |

Step 3: Purification and Isolation

The crude product is purified via:

- Filtration to remove inorganic salts.

- Concentration under reduced pressure.

- Recrystallization or chromatography for purity enhancement.

Alternative Routes and Optimization

Recent advances include:

- Using di(2-pyridyl) carbonate as a high-yielding reagent for carbamate formation, which offers better control and higher yields.

- Employing microwave-assisted synthesis to accelerate reaction times.

- Scaling up by optimizing solvent systems and reagent equivalents, as demonstrated in industrial processes for similar carbamate intermediates.

Industrial Scale-Up Considerations

According to recent reports on industrial synthesis of related compounds, process modifications such as:

- Changing the state of potassium carbonate to improve reaction efficiency.

- Introducing N,N-diisopropylethylamine (DIPEA) to reduce catalyst costs.

- Adjusting reaction times and temperatures to maximize yield and safety.

are critical for large-scale production.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Trifluoroethanol + Phosgene/Triphosgene | 0°C, dichloromethane | - | Formation of trifluoroethyl chloroformate |

| 2 | Pyridazin-4-amine + Trifluoroethyl chloroformate | Room temp, inert solvent | High | Carbamoylation to form the target carbamate |

| 3 | Purification | Recrystallization or chromatography | >80% | Ensures high purity for further use |

Research Findings and Notes

- The process described aligns with recent industrial methods for carbamate synthesis, emphasizing cost reduction and process efficiency.

- The use of activated carbamate reagents like trifluoroethyl chloroformate is well-documented for introducing the trifluoroethyl group.

- The reaction mechanism involves nucleophilic attack by pyridazin-4-amine on the electrophilic carbon of the chloroformate, forming the carbamate linkage.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Heterocycle/Substituent | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate | Pyridazine | C₇H₆F₃N₃O₂ | 239.14 | Dual nitrogen atoms, high polarity |

| 2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate | Pyridine (4-F) | C₈H₆F₄N₂O₂ | 254.15 | Enhanced electronegativity |

| 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | Phenyl (2,4-F₂) | C₉H₆F₅NO₂ | 255.14 | High lipophilicity |

| 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | Thiazole | C₆H₅F₃N₂O₂S | 226.18 | Sulfur-containing, metal coordination |

Research Findings

- Metabolic Stability : Trifluoroethyl carbamates generally exhibit slower hydrolysis than ethyl or methyl carbamates due to the electron-withdrawing CF₃ group, as observed in Boc-protected intermediates .

- Synthetic Accessibility : Brominated pyridine-N-oxide intermediates (e.g., 4-bromo-2,3-dimethylpyridine-N-oxide) enable efficient trifluoroethylation under mild conditions (e.g., KOtBu/DMF, 89% yield) .

Biologische Aktivität

2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate can be represented as follows:

The biological activity of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyridazin moiety may play a crucial role in modulating enzyme activities and receptor interactions.

Pharmacological Properties

The compound has been investigated for several pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazin compounds exhibit antimicrobial properties. The presence of the trifluoroethyl group may enhance this activity by increasing the compound's stability against enzymatic degradation.

- Anticancer Activity : Research indicates that pyridazin derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study published in 2011, researchers tested various derivatives of pyridazin compounds against a panel of bacterial strains. The results indicated that 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer potential of this compound in human cancer cell lines. The study demonstrated that treatment with 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers intrinsic apoptotic pathways.

Case Study 3: Anti-inflammatory Mechanism

In vivo studies on animal models showed that administration of this compound led to a marked reduction in inflammation markers. Histological examination revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via the reaction of 2,2,2-trifluoroethyl chloroformate with pyridazin-4-amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran. A base such as triethylamine is critical to scavenge HCl and drive the reaction to completion . To maximize purity, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥98% by area normalization).

Q. How do the trifluoroethyl and pyridazine moieties influence the compound’s physical properties (e.g., solubility, stability)?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP ~1.8–2.2 predicted via ChemDraw), improving membrane permeability but reducing aqueous solubility. Stability studies under varying pH (1–9) and temperatures (4–40°C) reveal hydrolysis susceptibility at the carbamate group under alkaline conditions (pH >8). Use buffered solutions (pH 6–7) for storage to mitigate degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the trifluoroethyl group (δ 4.5–4.7 ppm for CH2CF3 in 1H NMR; δ 120–125 ppm for CF3 in 13C NMR) and pyridazine protons (δ 8.5–9.2 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 253.1 (calculated for C7H7F3N3O2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoroethyl carbamate group?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., ethyl vs. trifluoroethyl carbamate) and test them in target-specific assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to assess interactions between the trifluoroethyl group and hydrophobic pockets in target proteins (e.g., kinases, GPCRs). Compare IC50 values and ligand efficiency metrics .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer composition, temperature, and enzyme/substrate concentrations.

- Batch Analysis : Compare multiple synthetic batches to rule out impurities (e.g., residual chloroformate).

- Meta-Analysis : Cross-reference data with structurally similar carbamates (e.g., 2,2,2-trifluoroethyl N-(thiazol-2-yl)carbamate) to identify trends .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Replace the carbamate with a carbonate or urea group to reduce esterase-mediated hydrolysis.

- Isotope Labeling : Use deuterium at the α-position of the trifluoroethyl group to slow oxidative metabolism (CYP450). Validate via liver microsome assays (human/rodent) .

Q. How does fluorine’s stereoelectronic effect modulate binding affinity in target proteins?

- Methodological Answer : Perform quantum mechanical calculations (DFT) to map electrostatic potential surfaces, highlighting fluorine’s σ-hole interactions. Compare with X-ray crystallography data of protein-ligand complexes (e.g., PDB entries for fluorinated carbamates). The trifluoroethyl group’s electron-withdrawing nature may enhance hydrogen-bond acceptor strength in adjacent carbonyl groups .

Key Research Gaps and Recommendations

- Crystallographic Data : No X-ray structures of the compound are reported. Prioritize single-crystal X-ray diffraction to resolve conformational preferences .

- Toxicology Profiles : Limited data on off-target effects (e.g., hERG inhibition, cytotoxicity). Screen against panels of ion channels and primary cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.